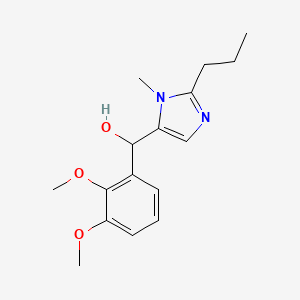
(2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol, also known as DMI, is a chemical compound that has been studied for its potential applications in scientific research. It is a white crystalline powder with a molecular weight of 309.4 g/mol.
作用機序
The exact mechanism of action of (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol is not fully understood, but it is thought to act on the GABAergic and dopaminergic systems in the brain. It has been shown to increase GABA levels and decrease dopamine levels in certain brain regions, which may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
(2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. Additionally, (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, indicating that it may have anti-inflammatory effects as well.
実験室実験の利点と制限
One advantage of using (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have low toxicity in animal models, indicating that it may be safe for use in humans. However, one limitation of using (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of studies.
将来の方向性
There are a number of potential future directions for research on (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol. One area of interest is the development of new treatments for anxiety and psychosis disorders based on the anxiolytic and antipsychotic effects of (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol. Additionally, further research is needed to fully understand the mechanism of action of (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol and its potential neuroprotective effects. Finally, future studies may explore the use of (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol in combination with other compounds to enhance its therapeutic effects.
合成法
The synthesis of (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol involves the reaction of 2,3-dimethoxybenzaldehyde with 1-methyl-2-propylimidazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol.
科学的研究の応用
(2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antipsychotic effects in animal models, making it a potential candidate for the development of new treatments for anxiety and psychosis disorders. Additionally, (2,3-dimethoxyphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)methanol has been studied for its potential neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-(3-methyl-2-propylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-7-14-17-10-12(18(14)2)15(19)11-8-6-9-13(20-3)16(11)21-4/h6,8-10,15,19H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPBONJXMIADOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=C(N1C)C(C2=C(C(=CC=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzimidazol-2-ylthio)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5197843.png)
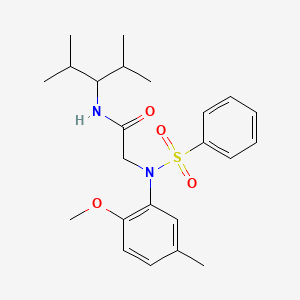
![4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5197872.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B5197873.png)
![N-(1-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5197881.png)
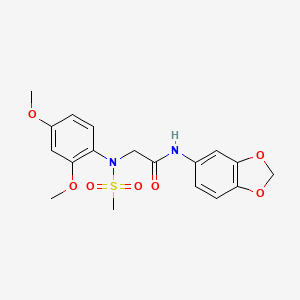

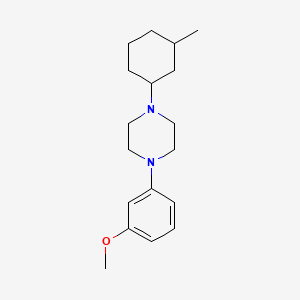
![1-[2-(3-fluorophenyl)ethyl]-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5197919.png)
![3,3-dimethyl-1-[2-(2-pyridinyl)hydrazino]-3,4-dihydroisoquinoline](/img/structure/B5197927.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5197934.png)
![N-(2-cyclopropylphenyl)-2-{3-[3-(2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5197940.png)
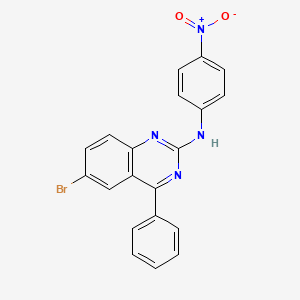
![N,N-diethyl-N'-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1,4-benzenediamine](/img/structure/B5197955.png)